molecular formula C19H22N6O2S B2709778 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine CAS No. 1396883-30-9

3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine

Cat. No. B2709778
CAS RN: 1396883-30-9
M. Wt: 398.49
InChI Key: JLNREBCXOLBJHJ-UHFFFAOYSA-N
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Description

3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying biological systems and as a potential therapeutic agent. In

Scientific Research Applications

3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine has been used in a variety of scientific research applications. One such application is as a tool for studying protein-protein interactions. This compound has been shown to bind to specific proteins and disrupt their interactions, providing insights into the mechanisms of these interactions and potential therapeutic targets. Additionally, this compound has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.

Mechanism of Action

The mechanism of action of 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine involves its ability to bind to specific proteins and disrupt their interactions. This compound has been shown to bind to a variety of proteins, including those involved in cancer cell growth and survival. By disrupting these interactions, this compound can potentially inhibit cancer cell growth and promote cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine are still being studied. However, this compound has been shown to have potential anti-cancer effects, as well as effects on protein-protein interactions. Additionally, this compound has been studied for its potential use in treating other diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine in lab experiments is its ability to selectively bind to specific proteins and disrupt their interactions. This makes it a useful tool for studying protein-protein interactions and potential therapeutic targets. However, one limitation is that this compound can be difficult to synthesize and purify, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine. One direction is to further explore its potential as a therapeutic agent for cancer and other diseases. Additionally, this compound could be studied in more detail to better understand its mechanism of action and potential applications in other areas of research, such as neuroscience and immunology. Finally, new synthesis methods and purification techniques could be developed to make this compound more readily available for research purposes.
In conclusion, 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine is a promising compound for scientific research. Its ability to selectively bind to specific proteins and disrupt their interactions makes it a useful tool for studying protein-protein interactions and potential therapeutic targets. While there are limitations to its use, there are also many future directions for research on this compound, which could lead to new insights and potential applications in a variety of fields.

Synthesis Methods

The synthesis of 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine involves several steps. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine, followed by the addition of 2-methylimidazole and 2,3-dichloropyridazine. The resulting product can then be purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

properties

IUPAC Name

3-(4-benzylsulfonylpiperazin-1-yl)-6-(2-methylimidazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-16-20-9-10-25(16)19-8-7-18(21-22-19)23-11-13-24(14-12-23)28(26,27)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNREBCXOLBJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine

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